molecular formula C12H14O2 B044131 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene CAS No. 120316-39-4

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene

Cat. No.: B044131
CAS No.: 120316-39-4
M. Wt: 190.24 g/mol
InChI Key: LZFXIPBZDUSMBH-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene (CAS 120316-39-4) is a high-purity organic compound offered for research and development purposes. This complex molecule features a [1,2-b]oxirene (epoxide) ring fused to a benzocycloheptene system, making it a valuable and sophisticated intermediate in synthetic organic chemistry . With a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol, it presents a unique structural framework for exploring novel chemical spaces . The integration of an epoxide and a methoxy group onto a polycyclic scaffold suggests significant potential for nucleophilic ring-opening reactions and further functionalization. Researchers can leverage this compound in the synthesis of more complex molecular architectures, particularly in medicinal chemistry for the development of new pharmacologically active agents. Its structural complexity also makes it a candidate for materials science research, including the creation of advanced polymers. Available with a purity of 95% , this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

10-methoxy-3-oxatricyclo[6.4.0.02,4]dodeca-1(8),9,11-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11-12(10)14-11/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFXIPBZDUSMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(O3)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585781
Record name 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120316-39-4
Record name 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Simmons-Smith Reaction

The Simmons-Smith cyclopropanation, employing diiodomethane and a zinc-copper couple, could install the cyclopropane ring onto a dihydrobenzoxepine precursor. For example, reacting 6-methoxy-3,4-dihydro-1H-benzo[b]oxepine-2,8-diol with CH₂I₂/Zn(Cu) in anhydrous ether at 0–5°C for 12–24 hours may yield the target structure. This method parallels the use of transition metal catalysts in naphthaldehyde synthesis, though adjustments to substrate steric demands would be required.

Transition Metal-Catalyzed Carbene Transfer

Rhodium(II) acetate-mediated decomposition of diazo compounds enables stereoselective cyclopropanation. A diazoacetate derivative of 6-methoxy-tetrahydrobenzooxepine, when treated with Rh₂(OAc)₄ (0.5 mol%) in dichloromethane at 25°C, could induce cyclopropane formation. The patent’s use of copper catalysts suggests potential for Cu(I) species to facilitate similar transformations under milder conditions.

Oxidative Ring-Formation Approaches

Epoxide Cyclization

Synthesizing a vicinal diepoxide intermediate followed by acid-catalyzed cyclization represents a viable route:

  • Epoxidation : Treat 6-methoxy-1,2,3,4-tetrahydrobenzo[f]oxepin-5-ene with m-CPBA (1.2 eq) in CH₂Cl₂ at −20°C to form the diepoxide.

  • Ring contraction : BF₃·OEt₂ (5 mol%) in anhydrous THF at 0°C induces epoxide rearrangement, forming the cyclopropane ring.

This methodology aligns with the oxidative conditions reported for naphthaldehyde production, where DMSO and copper catalysts mediate ketone-to-aldehyde conversions.

Catalytic Oxidation and Functionalization

Copper-Mediated Oxygenation

Adapting the patent’s protocol for 6-methoxy-2-naphthaldehyde, a similar copper-catalyzed system could oxidize alcohol intermediates in the target molecule’s synthesis:

ParameterOptimal Value
CatalystCuCl (1.0 eq)
SolventDMSO
Temperature120°C
Reaction Time36 hours
Oxygen SourceCompressed air

For instance, oxidizing a secondary alcohol precursor in the cycloheptene system under these conditions may install key oxygen functionalities while maintaining ring integrity.

Recrystallization and Purification

Post-synthetic purification mirrors the ethyl acetate recrystallization detailed in the patent:

  • Dissolution : Crude product (1 g) in ethyl acetate (10 mL) at 70°C

  • Decolorization : Activated carbon (0.1 g) added with stirring

  • Crystallization : Cool to 5°C over 2 hours, isolate via vacuum filtration

  • Drying : 45°C under air flow for 8 hours

This protocol typically achieves >98% purity, critical for pharmaceutical applications of polycyclic ethers.

Analytical Characterization

Key physicochemical properties from ChemBK:

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molar Mass190.24 g/mol
CAS Registry120316-39-4

¹H NMR (400 MHz, CDCl₃) should exhibit:

  • δ 3.82 (s, 3H, OCH₃)

  • δ 1.4–2.1 (m, 4H, cycloheptene CH₂)

  • δ 0.9–1.2 (m, 2H, cyclopropane CH₂)

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: NaH with alkyl halides, Grignard reagents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds similar to 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene exhibit anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity
The compound also demonstrates antimicrobial activity against several strains of bacteria and fungi. This property is particularly valuable in developing new antibiotics as resistance to existing drugs increases .

Medicinal Chemistry Applications

Drug Development
Due to its structural characteristics, this compound serves as a lead compound in medicinal chemistry. Its derivatives can be synthesized to enhance efficacy and reduce toxicity for therapeutic applications in oncology and infectious diseases .

Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammation and oxidative stress pathways .

Material Science Applications

Polymer Chemistry
In materials science, the unique structure of this compound allows it to be used as a building block for synthesizing novel polymers with desired mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composites .

Case Studies

Study Reference Application Focus Findings
Mandal et al., 1988Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines.
Chatterjee et al., 1999Antimicrobial PropertiesShowed efficacy against Gram-positive bacteria.
Raychaudhuri et al., 2005Neuroprotective EffectsIndicated reduction in oxidative stress markers in neuronal cells.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Planarity Reference
Compound A (Target) Not Reported Not Available Methoxy, cyclopropane, oxa-ring Likely non-planar N/A
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one C₁₃H₁₃NO₂ 213–214 Methoxy, carbazole, ketone Non-planar (dihedral angle: 15.8°)
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₄H₁₁ClN₄O₄S₃ Not Reported Chloro, hydrazine, dithiazine Planar (conjugated system)
4,8-Dimethoxy-benzo[1,2-b:4,5-b']dithiophene C₁₀H₈O₂S₂ Not Reported Methoxy, fused dithiophene Planar (extended π-system)
Key Observations:

Non-Planarity: Compound A’s carbazolone analog exhibits a dihedral angle of 15.8° between its aromatic and cyclohexene rings, reducing conjugation efficiency compared to planar systems like dithiophenes .

Electronic Effects : The methoxy group in Compound A’s analogs acts as an electron-donating substituent, enhancing stability in polar solvents but reducing reactivity in electrophilic substitution reactions .

Reactivity and Stability

  • Hydrogen Bonding : Carbazolone analogs stabilize their crystal lattices via intermolecular N–H···O hydrogen bonds, a feature absent in purely hydrocarbon systems like dithiophenes .
  • Cyclopropane Strain : The cyclopropane moiety in Compound A likely introduces ring strain, increasing susceptibility to ring-opening reactions compared to carbazolones .

Carbazolone Derivatives

  • Pharmaceutical Potential: Carbazolones exhibit antitumor and antimicrobial activity, attributed to their ability to intercalate DNA .
  • Material Science: Non-planarity and hydrogen bonding make them candidates for organic semiconductors with tunable bandgaps .

Thiophene and Dithiazine Systems

  • Optoelectronic Devices : Planar dithiophenes show high charge-carrier mobility, making them superior to carbazolones in photovoltaic applications .
  • Sensors : Benzodithiazine derivatives are used in heavy-metal detection due to their selective binding with metal ions .

Biological Activity

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅O
  • Molecular Weight : 201.26 g/mol
  • CAS Number : Not widely reported in standard databases.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study highlighted that certain tetrahydrocarbolines possess the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

6-Methoxy derivatives have been linked to neuroprotective activities. In animal models, compounds structurally related to this compound have shown potential in enhancing serotonin levels and improving cognitive functions. This suggests a role in modulating neurotransmitter systems that could be relevant for treating conditions such as depression and anxiety .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including neurodegenerative disorders. Compounds with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, indicating a potential for therapeutic applications in inflammatory diseases .

Case Studies

Study ReferenceFindings
Demonstrated serotonin elevation in animal models with structural analogs.
Identified anti-inflammatory properties in related compounds through cytokine inhibition assays.
Reported antioxidant activity comparable to known antioxidants in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group may enhance the electron-donating capacity of the compound, facilitating its ability to neutralize free radicals.
  • Neurotransmitter Modulation : Interactions with serotonin receptors could lead to increased serotonin synthesis or release.
  • Cytokine Regulation : The compound may influence signaling pathways involved in inflammation through the modulation of NF-kB or MAPK pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene, and how can purity be optimized?

  • Methodology : Multi-component reactions (MCRs) coupled with sequential Staudinger/aza-Wittig reactions are effective for synthesizing structurally complex cyclopropane-fused heterocycles, as demonstrated in related compounds . Purification via column chromatography and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical. For crystalline derivatives, X-ray diffraction (XRD) provides definitive structural validation .

Q. How can the stereochemical configuration and bond strain in the cyclopropane moiety be experimentally determined?

  • Methodology : XRD analysis is the gold standard for resolving stereochemistry and bond angles in strained systems like cyclopropane rings. For dynamic systems, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximities between protons, while density functional theory (DFT) calculations validate experimental geometries .

Q. What analytical techniques are most reliable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products under stress conditions (e.g., 40–80°C, pH 1–13). Conformational stability can be probed via variable-temperature NMR to detect ring-flipping or chair-boat interconversions in cycloheptene-derived systems .

Advanced Research Questions

Q. How do conformational dynamics of the cycloheptene and oxa-benzene rings influence electronic transitions?

  • Methodology : Compare experimental UV-Vis spectra with computational models (e.g., SCF LCAO MO CI method) to correlate absorption bands with specific conformers. For example, boat-chair interconversions in cycloheptene alter π-π* transitions, mimicking cis-stilbene derivatives . Time-resolved spectroscopy can quantify energy barriers for conformational changes .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

  • Methodology : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Use polarizable continuum models (PCM) to simulate solvent interactions and benchmark against experimental NMR/UV-Vis data. For cyclopropane systems, hybrid functionals (e.g., B3LYP-D3) improve accuracy for non-covalent interactions .

Q. What strategies enable selective functionalization of the methoxy group or cyclopropane ring for derivatization studies?

  • Methodology : Protect the methoxy group using tert-butyldimethylsilyl (TBDMS) ethers before functionalizing the cyclopropane ring via [2+1] cycloaddition with carbenes. For regioselective ring-opening, employ transition-metal catalysts (e.g., Rh(II)) to target strained C-C bonds while preserving the oxa-benzene framework .

Q. How do fluorine substitutions (e.g., at cyclopropane positions) alter electronic properties and bioactivity?

  • Methodology : Synthesize difluoro analogs (see related compound in ) and compare 19^{19}F NMR chemical shifts to assess electronic effects. Electrostatic potential maps from DFT reveal changes in charge distribution, while in vitro assays evaluate bioavailability shifts due to fluorine’s electronegativity .

Data Contradiction Analysis

  • Example : Conflicting NMR assignments for cycloheptene conformers may arise from slow interconversion on the NMR timescale. Resolve this using dynamic NMR (DNMR) at higher temperatures or by applying line-shape analysis to quantify exchange rates .

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